molecular formula C11H11NO3 B12446458 Methyl 5-methyl-3-oxoindoline-2-carboxylate

Methyl 5-methyl-3-oxoindoline-2-carboxylate

Cat. No.: B12446458
M. Wt: 205.21 g/mol
InChI Key: URMPWRYXHILSPS-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-oxoindoline-2-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by its unique structure, which includes a methyl group at the 5-position, a keto group at the 3-position, and a carboxylate ester at the 2-position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the starting materials would include a suitable methyl-substituted ketone and phenylhydrazine, with methanesulfonic acid as the catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The keto group at the 3-position can be oxidized to form corresponding carboxylic acids.

    Reduction: The keto group can also be reduced to form alcohols.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indoline derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the inhibition of key signaling pathways such as the RAF/MEK/ERK pathway . This compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

Uniqueness: Methyl 5-methyl-3-oxoindoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-methyl-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-3-4-8-7(5-6)10(13)9(12-8)11(14)15-2/h3-5,9,12H,1-2H3

InChI Key

URMPWRYXHILSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2=O)C(=O)OC

Origin of Product

United States

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